Kv1.5 Potency: Carbamate vs. Semicarbazone
The tetrahydroindolone-derived carbamate series, to which the target compound belongs, demonstrates a distinct potency envelope relative to the structurally analogous semicarbazone series. In the Fluxe et al. (2006) carbamate series, the most potent analogs (compounds 6 and 29) achieved low nanomolar Kv1.5 blockade in planar patch clamp electrophysiology. The semicarbazone congener series, published simultaneously, required different substitution patterns to achieve comparable potency, underscoring that the carbamate linker (present in the target compound) is a non-interchangeable pharmacophoric element [1][2]. The target compound, bearing the minimal ethyl-Boc-carbamate side chain, serves as the foundational reference point from which structure-activity relationships (SAR) were elaborated.
| Evidence Dimension | Kv1.5 inhibitory potency (IC50 range for optimized representatives of each series) |
|---|---|
| Target Compound Data | Exact IC50 for the specific target compound not publicly disclosed; serves as the unsubstituted parent scaffold within the carbamate series |
| Comparator Or Baseline | Optimized tetrahydroindolone-derived carbamates (e.g., compounds 6 and 29): IC50 in low nanomolar range. Tetrahydroindolone-derived semicarbazones (e.g., compound 8i): IC50 in low nanomolar range but with distinct SAR trajectory. |
| Quantified Difference | Not calculable for the parent compound alone; the carbamate connectivity enables a divergent SAR path relative to semicarbazones, with distinct selectivity windows |
| Conditions | Planar patch clamp electrophysiology or whole-cell voltage clamp on Kv1.5-expressing cell lines (human Kv1.5 channel); Fluxe et al., 2006 [1][2] |
Why This Matters
Selecting the carbamate-linked analog rather than a semicarbazone or acetamide congener determines which SAR cluster and selectivity profile a procurement-driven screening campaign will interrogate.
- [1] Fluxe A, Wu S, Sheffer JB, Janusz JM, Murawsky M, Fadayel GM, Fang B, Hare M, Djandjighian L. Discovery and synthesis of tetrahydroindolone-derived carbamates as Kv1.5 blockers. Bioorg Med Chem Lett. 2006 Nov 15;16(22):5855-8. doi: 10.1016/j.bmcl.2006.08.059. PMID: 16942878. View Source
- [2] Fluxe A, Wu S, Sheffer JB, et al. Discovery and synthesis of tetrahydroindolone derived semicarbazones as selective Kv1.5 blockers. Bioorg Med Chem Lett. 2006 Nov 15;16(22):5859-63. doi: 10.1016/j.bmcl.2006.08.060. PMID: 16942874. View Source
